17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol
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Overview
Description
Preparation Methods
The synthesis of 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol involves several steps, typically starting from commercially available steroids. The synthetic route often includes:
Hydrogenation: This step involves the reduction of double bonds in the steroid precursor.
Methylation: Introduction of a methyl group at the 17-alpha position.
Oxidation and Reduction: These steps are used to introduce and modify functional groups at specific positions on the steroid backbone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions can further modify the steroid backbone, often using reagents like lithium aluminum hydride.
Substitution: Halogenation or other substitution reactions can introduce new functional groups at specific positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain endocrine disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol involves its interaction with steroid hormone receptors. It binds to androgen receptors, modulating gene expression and influencing various physiological processes. The molecular targets include enzymes involved in steroid metabolism and pathways regulating cell growth and differentiation .
Comparison with Similar Compounds
17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol can be compared with other similar compounds such as:
- 4,4-Dimethyl-5-alpha-androstane-3-beta,17-beta-diol
- 17-alpha-Ethynyl-5(H)-androstane-3-beta,17-beta-diol
- 5-alpha-Androst-6-ene-3-beta,17-beta-diol
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific methylation pattern and its resulting biological effects .
Properties
CAS No. |
2694-98-6 |
---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(3R,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,6,9,14-17,21-22H,5,7-8,10-12H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
MQKCILYFKAJWDB-DTMQFJJTSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC=C4[C@@]3(C=C[C@@H](C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC=C4C3(C=CC(C4)O)C |
Origin of Product |
United States |
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